Lipophilicity (LogP) Shift: 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- vs. 1,3-Benzenedimethanol
The 5,5-dimethyl-1,3-dioxane acetal group substantially increases lipophilicity relative to unsubstituted 1,3-benzenedimethanol. The target compound exhibits a computed LogP of 1.74 , compared to a predicted LogP of approximately 0.2–0.5 for 1,3-benzenedimethanol (CAS 626-18-6) based on its lower molecular weight and absence of the dioxane moiety . This ~1.2–1.5 LogP unit increase translates to roughly a 15- to 30-fold higher partition coefficient, enhancing solubility in organic solvents and compatibility with hydrophobic polymer matrices .
| Evidence Dimension | Lipophilicity (octanol/water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.74 (computed) |
| Comparator Or Baseline | 1,3-Benzenedimethanol (CAS 626-18-6): estimated LogP ≈ 0.2–0.5 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 (15–30× higher partition coefficient) |
| Conditions | Computed LogP from molecular structure; baseline estimated from structural analogs |
Why This Matters
Higher LogP enables homogeneous incorporation into hydrophobic polymer backbones without phase separation—a critical selection criterion for synthesizing uniform block copolymers or drug-delivery nanoparticles.
